molecular formula C13H15NO4 B2364795 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798677-87-8

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2364795
CAS No.: 1798677-87-8
M. Wt: 249.266
InChI Key: QWZPQGFDNSUSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, an azetidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the development of new antibiotics or anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyranone derivatives, such as:

Uniqueness

What sets 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-4-10(5-12(15)17-8)18-11-6-14(7-11)13(16)9-2-3-9/h4-5,9,11H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZPQGFDNSUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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